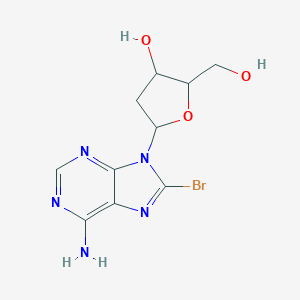

![molecular formula C37H50ClO2PSi2 B120161 [[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride CAS No. 103929-86-8](/img/structure/B120161.png)

[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

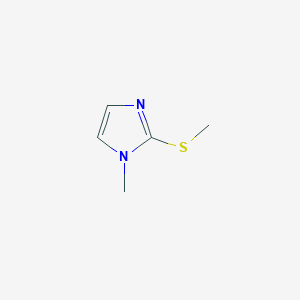

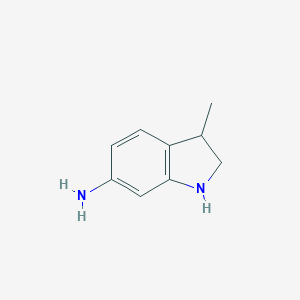

This compound, also known as [3,5-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]methyl-triphenylphosphanium chloride, has the molecular formula C37H50ClO2PSi2 . It is an organophosphorus compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with two tert-butyl(dimethyl)silyl ether groups and a triphenylphosphonium group . The exact 3D conformer can be found in databases like PubChem .Physical And Chemical Properties Analysis

This compound has a molecular weight of 649.4 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 11 rotatable bonds . Its exact mass and monoisotopic mass are 648.2775486 g/mol . The topological polar surface area is 18.5 Ų .Aplicaciones Científicas De Investigación

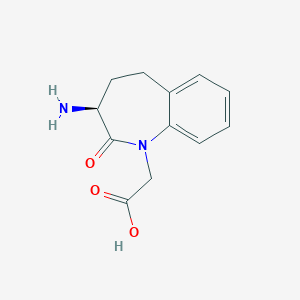

Synthesis of Biologically Active Compounds

This compound serves as a precursor in the synthesis of biologically active molecules. For instance, it can be used to create indole derivatives that have shown potential in anticancer, anti-inflammatory, and analgesic activities . The ability to introduce various functional groups makes it a versatile starting material for complex natural products like Indiacens A and B.

Magnetic Materials Research

The related silyl ethers are used in the synthesis of biradicals, which are essential in studying magnetic properties of materials . These biradicals can exhibit diamagnetism at room temperature and undergo phase transitions to become paramagnetic. This property is crucial for developing new magnetic materials and understanding spin-related phenomena.

Protective Groups in Organic Synthesis

In organic synthesis, the tert-butyl(dimethyl)silyl group is a common protective group for alcohols and other reactive hydroxyl-containing compounds . The stability of these groups under various conditions allows for selective reactions to occur elsewhere in the molecule without affecting the protected site.

Mecanismo De Acción

Target of Action

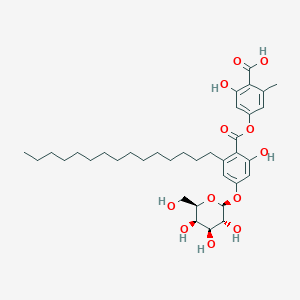

It is known to be used in the synthesis of natural polyhydroxystilbenes , suggesting that its targets could be related to the biochemical pathways involved in the synthesis of these compounds.

Mode of Action

It is known to be used as a reactant in the synthesis of natural polyhydroxystilbenes . This suggests that it may interact with its targets by participating in chemical reactions that lead to the formation of these compounds.

Biochemical Pathways

Given its role in the synthesis of natural polyhydroxystilbenes , it can be inferred that it may affect the biochemical pathways involved in the synthesis of these compounds.

Pharmacokinetics

It is known to be used in the polymerisation reaction to make poly(ethyleneterephthalate) (pet) plastic . This suggests that its bioavailability may be influenced by its incorporation into the polymer matrix.

Result of Action

Given its role in the synthesis of natural polyhydroxystilbenes , it can be inferred that its action may result in the formation of these compounds.

Action Environment

Given its use in the polymerisation reaction to make pet plastic , it can be inferred that its action and stability may be influenced by factors such as temperature and pressure that are typically controlled during polymerisation reactions.

Propiedades

IUPAC Name |

[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]methyl-triphenylphosphanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50O2PSi2.ClH/c1-36(2,3)41(7,8)38-31-26-30(27-32(28-31)39-42(9,10)37(4,5)6)29-40(33-20-14-11-15-21-33,34-22-16-12-17-23-34)35-24-18-13-19-25-35;/h11-28H,29H2,1-10H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXPGTGDLSQQOF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O[Si](C)(C)C(C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50ClO2PSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid](/img/structure/B120078.png)

![5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid](/img/structure/B120103.png)